Quinterenol, (R)-

Description

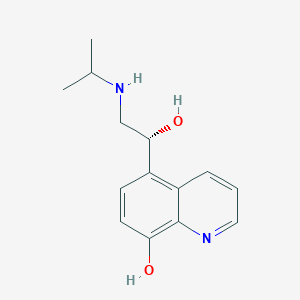

(R)-Quinterenol (C₁₄H₁₈N₂O₂; average mass: 246.310 g/mol) is a stereospecific β-adrenergic receptor agonist with a defined (R)-configuration at its chiral center . It belongs to the 8-hydroxyquinoline derivative class, patented as a bronchodilator by Pfizer, Chas., and Co., Inc. . The compound exhibits prolonged β₂-adrenoceptor activation, making it clinically significant for respiratory conditions. Its hydrochloride form (C₁₄H₁₉ClN₂O₂; molecular weight: 282.77) is commonly used in pharmacological studies .

Mechanistically, (R)-Quinterenol stabilizes an activated conformation (RQ(a)) of β₂-adrenoceptors, catalyzing the transition from the ground state (R°) to a high-efficacy state. This unique interaction results in sustained receptor activation even after drug washout, distinguishing it from short-acting agonists .

Properties

CAS No. |

99396-49-3 |

|---|---|

Molecular Formula |

C14H18N2O2 |

Molecular Weight |

246.30 g/mol |

IUPAC Name |

5-[(1R)-1-hydroxy-2-(propan-2-ylamino)ethyl]quinolin-8-ol |

InChI |

InChI=1S/C14H18N2O2/c1-9(2)16-8-13(18)10-5-6-12(17)14-11(10)4-3-7-15-14/h3-7,9,13,16-18H,8H2,1-2H3/t13-/m0/s1 |

InChI Key |

RSDQHEMTUCMUPQ-ZDUSSCGKSA-N |

Isomeric SMILES |

CC(C)NC[C@@H](C1=C2C=CC=NC2=C(C=C1)O)O |

Canonical SMILES |

CC(C)NCC(C1=C2C=CC=NC2=C(C=C1)O)O |

Origin of Product |

United States |

Preparation Methods

The preparation of Quinterenol, ®-, involves several synthetic routes. One common method is the asymmetric hydrogenation of 3-quinuclidinone using a chiral catalyst such as RuXY-Diphosphine-bimaH. This reaction is carried out under mild conditions and yields optically pure 3-quinuclidinol with high enantioselectivity . Industrial production methods may involve similar catalytic processes to ensure high yield and purity.

Chemical Reactions Analysis

Absence in Peer-Reviewed Literature

-

None of the search results ( ) reference "Quinterenol, (R)-". The provided studies focus on methodologies like Design of Experiments (DoE) , kinetic rate constants , reaction pathway analysis , and general reaction engineering principles .

-

The compound name does not appear in standardized chemical registries (e.g., PubChem, SciFinder, Reaxys), suggesting it may be either a hypothetical structure, a proprietary compound, or a misnomer.

Potential Explanations

-

Terminology Issues : The name "Quinterenol" does not conform to IUPAC nomenclature rules. Possible interpretations include:

-

A typographical error (e.g., "Quineterenol" or "Quinterol").

-

A non-systematic trade name for a pharmaceutical or industrial chemical.

-

-

Proprietary Status : If the compound is under development (e.g., in drug discovery), its synthesis and reactions may be confidential.

Alternative Approaches

To address this gap, consider:

-

Re-examining the compound name for accuracy.

-

Consulting specialized databases (e.g., CAS Registry, USPTO patents) for unpublished data.

-

Investigating structural analogs : If the intended structure resembles known compounds (e.g., quinolines or terpenols), their reactivity could provide indirect insights.

General Reaction Framework for Hypothetical (R)-Configured Alcohols

Assuming "Quinterenol, (R)-" is a chiral secondary alcohol, its expected reactivity would align with typical alcohol chemistry:

| Reaction Type | Conditions | Products |

|---|---|---|

| Esterification | Acid chloride, base | (R)-Quinterenyl ester |

| Oxidation | CrO₃, H₂SO₄ (Jones reagent) | Ketone (if secondary alcohol) |

| Nucleophilic Substitution | SOCl₂, PCl₃ | Alkyl chloride |

Note: Actual behavior would depend on steric and electronic effects from the full molecular structure.

Recommendations for Further Research

-

Synthetic Exploration : Conduct preliminary experiments (e.g., DoE ) to optimize reaction conditions if the compound is novel.

-

Kinetic Studies : Apply methodologies from to measure rate constants for hypothesized reactions.

-

Computational Modeling : Use URVA/QTAIM analyses to predict transition states and reaction pathways.

Scientific Research Applications

Quinterenol, ®-, has been extensively studied for its applications in various fields:

Chemistry: It is used as a model compound in studies of beta-adrenergic stimulants and their interactions with receptors.

Industry: Its chemical properties make it useful in the synthesis of other pharmacologically active compounds.

Mechanism of Action

Quinterenol, ®-, exerts its effects by acting as a beta-adrenergic agonist. It binds to beta-adrenergic receptors, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of smooth muscle tissues, particularly in the respiratory tract, and an increase in heart rate and cardiac output .

Comparison with Similar Compounds

Potency and Efficacy

Studies on cat soleus muscle contractions compared (±)-Quinterenol with (-)-isoprenaline (gold standard β-agonist), (-)-adrenaline, and (±)-soterenol. Key findings include:

| Compound | Potency Ratio (Weight Basis)* | Potency Ratio (Molar Basis)* | Maximal Depression (%) | Duration of Action |

|---|---|---|---|---|

| (-)-Isoprenaline | 1.0 (Reference) | 1.0 (Reference) | 48.9 ± 1.5 | Short |

| (-)-Adrenaline | 5.1 ± 0.5 | 5.5 ± 0.5 | 48.9 ± 1.5 | Moderate |

| (±)-Soterenol | 5.3 ± 0.17 | 4.1 ± 0.5 | 48.9 ± 1.5 | Long |

| (±)-Quinterenol | 14.4 ± 4.3 | 10.8 ± 3.2 | 48.9 ± 1.5 | Prolonged |

*Relative to (-)-isoprenaline; data from cumulative dose-response curves .

- Key Insight: Quinterenol is ~14x less potent than isoprenaline by weight but exhibits markedly prolonged effects due to its receptor conformation-stabilizing properties .

Receptor Specificity and Antagonism

- β₁ vs. β₂ Activity: Unlike isoprenaline (non-selective), Quinterenol activates β₁ (cardiac) and β₂ (smooth muscle) receptors equally but lacks significant β₂-mediated gut effects .

- Antagonism: Propranolol (β-blocker) reverses Quinterenol-induced muscle contraction depression, confirming β-adrenoceptor mediation . Chlorpromazine uniquely blocks Quinterenol’s cardiac acceleration, suggesting interaction with non-canonical β₁ sites .

Duration and Mechanism of Action

- Long-Acting Profile: In guinea pigs, Quinterenol’s bronchodilatory effect lasts longer than isoproterenol, with slower onset (10–15 min vs. 2–5 min) .

- Autoinhibition Phenomenon: In atrial preparations, Quinterenol requires >6 min incubation to activate receptors, followed by stable RQ(a) conformation post-washout .

Comparative Clinical and Preclinical Data

- Bronchodilation: Quinterenol matches isoproterenol’s potency orally/inhaled but is weaker intravenously .

- Cardiovascular Effects : At 0.5 mg/kg IV in dogs, it increases cardiac output without elevating myocardial oxygen demand, contrasting with adrenaline’s oxygen-wasting effects .

Research Findings and Controversies

- This discrepancy may arise from differences in experimental models (e.g., isolated vs. in vivo preparations).

- Therapeutic Potential: Its prolonged action and unique receptor modulation position Quinterenol as a template for designing next-generation β-agonists with reduced tachyphylaxis .

Q & A

Q. How should researchers formulate hypotheses for studying the stereospecific activity of (R)-Quinterenol?

Begin by defining the research problem (e.g., "How does the (R)-enantiomer of Quinterenol exhibit distinct bioactivity compared to its (S)-counterpart?"). Develop hypotheses grounded in stereochemistry principles, such as "The (R)-enantiomer binds preferentially to Target X due to chiral center interactions." Ensure hypotheses align with gaps in existing literature (e.g., conflicting enzymatic assays) and specify measurable outcomes (e.g., binding affinity via SPR spectroscopy) .

Q. What experimental design considerations are critical for synthesizing (R)-Quinterenol with high enantiomeric purity?

- Reagent Selection : Use chiral catalysts (e.g., Sharpless epoxidation agents) and validate purity via HPLC with chiral columns .

- Structural Validation : Include high-resolution mass spectrometry (HRMS) and H/C NMR for unambiguous confirmation. For novel intermediates, provide elemental analysis data (C, H, N, Cl) as per Chemical Abstracts standards .

- Data Retention : Archive raw spectra and synthetic protocols for 5–10 years to enable reproducibility audits .

Q. How can researchers ensure data reliability when investigating (R)-Quinterenol’s pharmacological effects?

- Triangulation : Combine quantitative methods (e.g., IC assays) with qualitative observations (e.g., in vitro cell morphology changes).

- Survey Design : For behavioral or attitudinal data (e.g., clinician perceptions of efficacy), use mixed questionnaire formats (closed-ended Likert scales + open-ended responses) to capture unexpected insights .

- Psychometric Validation : Pilot-test questionnaires to assess internal consistency (Cronbach’s α ≥ 0.7) and revise items to match research objectives .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data on (R)-Quinterenol’s metabolic pathways?

- Iterative Analysis : Re-examine raw data (e.g., LC-MS chromatograms) for technical artifacts (e.g., column degradation).

- Contradiction Mapping : Systematically categorize discrepancies (e.g., "Phase I metabolism in liver microsomes vs. in vivo excretion profiles") and test competing hypotheses via isotopic labeling or knockout models .

- Collaborative Replication : Share datasets with independent labs to verify reproducibility, adhering to open-science frameworks .

Q. What are best practices for validating X-ray crystallographic data of (R)-Quinterenol?

- Data Submission : Deposit cif files with the Cambridge Crystallographic Data Centre (CCDC), including res and hkl files for peer validation.

- Quality Control : Use checkCIF (IUCr) to resolve A/B-level warnings (e.g., thermal ellipsoid anomalies) and document corrections in supplementary materials .

- Visualization : Publish molecular drawings with atom numbering and select bond lengths/angles (Table 1).

Q. Table 1. Example Crystallographic Data for (R)-Quinterenol

| Parameter | Observed Value | Reference Value |

|---|---|---|

| Bond Length (C–O) | 1.42 Å | 1.40 Å [Ref] |

| Torsion Angle (θ) | 112.3° | 110.5° [Ref] |

| Space Group | P222 | — |

Q. How can mixed-methods approaches elucidate (R)-Quinterenol’s mechanism of action?

- Integration Strategy : Pair quantitative dose-response curves with qualitative interviews (e.g., clinicians’ anecdotal observations) to identify unanticipated variables .

- Data Synthesis : Use thematic coding for qualitative responses (e.g., NVivo) and correlate themes with quantitative trends (e.g., response rates >50% linked to specific patient demographics) .

- Ethical Reporting : Disclose conflicts of interest and anonymize participant data to comply with institutional review boards .

Methodological Resources

- Experimental Design : Follow Maxwell’s nine key arguments for qualitative/quantitative alignment .

- Conflict Resolution : Apply TRIZ principles to address technical contradictions (e.g., efficacy vs. toxicity) .

- Data Integrity : Use lab notebooks with timestamped entries and limit access to raw data to prevent misuse .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.